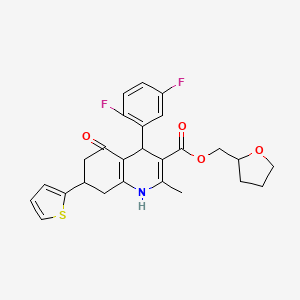![molecular formula C20H23ClN2O2 B4075862 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide](/img/structure/B4075862.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide
描述
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide, also known as CM156, is a novel compound with potential therapeutic applications in various diseases. It belongs to the class of small molecules that modulate the activity of ion channels.
作用机制
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide involves the modulation of voltage-gated sodium channels, specifically the Nav1.7 and Nav1.8 subtypes. These channels are highly expressed in sensory neurons and play a critical role in pain sensation. By blocking these channels, this compound can reduce the excitability of these neurons and decrease the transmission of pain signals to the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can block voltage-gated sodium channels with high selectivity and potency. In vivo studies have shown that it can reduce the severity of seizures and chronic pain in animal models. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the main advantages of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide is its high selectivity for voltage-gated sodium channels. This makes it a valuable tool for studying the role of these channels in various diseases, including epilepsy and chronic pain. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide. One potential application is in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide. Another potential application is in the treatment of epilepsy, which is a neurological disorder characterized by recurrent seizures. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy in humans.
科学研究应用
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, epilepsy, and pain. It has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By blocking these channels, this compound can reduce neuronal excitability and prevent the development of seizures and chronic pain.
属性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-17(15-6-4-3-5-7-15)20(24)22-16-8-9-19(18(21)14-16)23-10-12-25-13-11-23/h3-9,14,17H,2,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSHBEFKBVXDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075779.png)
![ethyl 4-{2-[(2-{[(3-methoxyphenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4075783.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4075785.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)pentanamide](/img/structure/B4075793.png)
![3,4-dichloro-N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4075798.png)
![2-[(1-azepanylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075810.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4075823.png)


![N-(2-methoxyphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4075848.png)

![1-[3-(2-bromo-4-chlorophenoxy)propyl]piperazine oxalate](/img/structure/B4075878.png)

![2-(4-isopropylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075888.png)